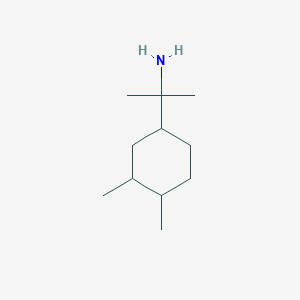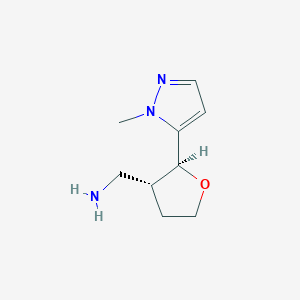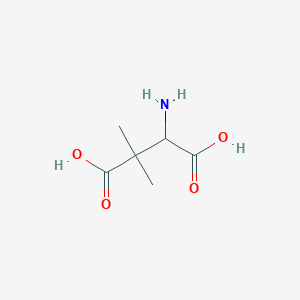
Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate typically involves the nucleophilic substitution reaction of 4-amino-1,3,5-triazine with a suitable thiol reagent, followed by sulfonation. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate . Microwave-assisted synthesis has also been explored to enhance reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antifungal, anticancer, and antiviral agent.
Industry: It is used in the development of advanced materials, including coatings and polymers.
Wirkmechanismus
The mechanism of action of Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with proteins and nucleic acids, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
4,6-Dichloro-1,3,5-triazine: Known for its use in the synthesis of more complex triazine derivatives.
2,4-Diamino-1,3,5-triazine: Another triazine derivative with applications in medicinal chemistry.
Uniqueness
Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate is unique due to its combination of a triazine ring with a sulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C5H7KN4O3S2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
potassium;2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonate |
InChI |
InChI=1S/C5H8N4O3S2.K/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12;/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
NAYDRYHEZMZFQL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=NC(=NC(=N1)SCCS(=O)(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)


![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)

![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)



![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)



